molecular formula C9H16 B13942463 2,3,5-Trimethyl-1,3-hexadiene CAS No. 61142-34-5

2,3,5-Trimethyl-1,3-hexadiene

Cat. No.: B13942463
CAS No.: 61142-34-5
M. Wt: 124.22 g/mol
InChI Key: MWKUDDUBLFLZAM-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1,3-hexadiene is an organic compound with the molecular formula C9H16 It is a type of diene, which means it contains two double bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-1,3-hexadiene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methylating agents under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-1,3-hexadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3,5-Trimethyl-1,3-hexadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,5-Trimethyl-1,3-hexadiene exerts its effects depends on the specific reaction or application. In general, the compound’s double bonds allow it to participate in various chemical reactions, forming intermediates and products that interact with molecular targets. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.

Comparison with Similar Compounds

2,3,5-Trimethyl-1,3-hexadiene can be compared to other similar compounds such as:

    1,3-Butadiene: A simpler diene with two double bonds, used in the production of synthetic rubber.

    2,4-Hexadiene: Another diene with a different arrangement of double bonds, used in organic synthesis.

    Isoprene: A naturally occurring diene used in the production of natural rubber.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other dienes.

Properties

CAS No.

61142-34-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,3,5-trimethylhexa-1,3-diene

InChI

InChI=1S/C9H16/c1-7(2)6-9(5)8(3)4/h6-7H,3H2,1-2,4-5H3

InChI Key

MWKUDDUBLFLZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C)C(=C)C

Origin of Product

United States

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